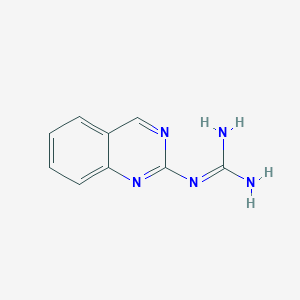

N''-Quinazolin-2-ylguanidine

Description

Significance of the Quinazoline (B50416) Scaffold in Medicinal Chemistry and Organic Synthesis

The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. researchgate.net This has led to the development of numerous compounds with a broad spectrum of pharmacological activities. researchgate.netnih.govnih.gov The versatility of the quinazoline ring system allows for structural modifications and functionalization at multiple positions, making it an attractive framework for the design of new therapeutic agents. nih.gov

Marketed drugs based on the quinazoline scaffold exhibit a wide range of therapeutic applications, including:

Anticancer: Several quinazoline derivatives are potent anticancer agents. nih.govnih.gov For instance, gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR) protein kinase, is used in cancer therapy. wikipedia.org

Antihypertensive: Drugs like Prazosin and Doxazosin are used to treat high blood pressure. nih.gov

Antiviral, Antimalarial, and Antimicrobial: The quinazoline core is found in compounds with activity against various pathogens. researchgate.netnih.govbiomedpharmajournal.org

Anti-inflammatory and Analgesic: Quinazoline derivatives have also been investigated for their pain-relieving and anti-inflammatory properties. nih.gov

The synthetic accessibility of the quinazoline skeleton further enhances its importance in organic synthesis, allowing chemists to create diverse libraries of compounds for biological screening. nih.govwikipedia.org

Overview of Guanidine (B92328) Functionalization in Heterocyclic Compound Design

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic functional group that is often incorporated into the design of bioactive molecules. nih.govnih.gov Its ability to participate in hydrogen bonding and form stable salts makes it a valuable pharmacophore. nih.gov

The functionalization of heterocyclic compounds with guanidine moieties can significantly influence their physicochemical properties and biological activity. nih.gov This strategy has been employed to enhance the potency and selectivity of various drug candidates. nih.gov For example, guanidine derivatives have been explored as histamine (B1213489) receptor agonists, antidiabetic agents, and adrenoceptor antagonists. nih.gov

Scope of Academic Research on N''-Quinazolin-2-ylguanidine and its Analogues

Academic research on this compound and its analogues has primarily focused on their synthesis and the evaluation of their potential biological activities. The combination of the quinazoline scaffold and the guanidine group presents a unique chemical entity with the potential for diverse pharmacological effects. ontosight.ai

Studies have explored the synthesis of various quinazolin-2-yl guanidine compounds and their derivatives, investigating their antimicrobial, antiviral, and antitumor properties. ontosight.ai For example, some quinazoline derivatives bearing a guanidine moiety have been investigated as potential therapeutic agents. ontosight.ai Research into analogues, such as those with substitutions on the quinazoline ring or modifications of the guanidine group, aims to establish structure-activity relationships (SAR) and identify compounds with improved efficacy and selectivity. mdpi.comnih.gov The exploration of these compounds continues to be an active area of research in the pursuit of novel therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

102331-12-4 |

|---|---|

Molecular Formula |

C9H9N5 |

Molecular Weight |

187.20 g/mol |

IUPAC Name |

2-quinazolin-2-ylguanidine |

InChI |

InChI=1S/C9H9N5/c10-8(11)14-9-12-5-6-3-1-2-4-7(6)13-9/h1-5H,(H4,10,11,12,13,14) |

InChI Key |

MELYYJJKRWTTNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)N=C(N)N |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations in Quinazoline 2 Ylguanidine Synthesis

Fundamental Reaction Pathways and Intermediates

The construction of the quinazoline (B50416) ring system, a core component of N''-Quinazolin-2-ylguanidine, typically involves a sequence of nucleophilic attacks and intramolecular cyclization events. The specific pathway can be influenced by the choice of starting materials, catalysts, and reaction conditions.

Nucleophilic Attack Mechanisms

Nucleophilic attack is a cornerstone of quinazoline synthesis. The process often initiates with the attack of a nitrogen nucleophile on an electrophilic carbon center. For instance, in the synthesis of quinazoline derivatives, the reaction between 2-aminobenzonitriles and organometallic reagents like Grignard reagents leads to the formation of a ketimine intermediate. This is followed by a nucleophilic attack of the amino group onto the newly formed imine carbon, initiating the cyclization process. frontiersin.org Similarly, the reaction of 2-aminobenzophenones with benzylamines can proceed via nucleophilic attack, followed by cyclization and oxidation to yield 2-arylquinazolines. nih.gov

The reactivity of the nucleophile and electrophile plays a significant role. For example, in copper-catalyzed reactions, the amination of 2-bromobenzyl bromides is a key step, where an amine acts as a nucleophile. nih.gov The subsequent condensation with aldehydes and intramolecular nucleophilic cyclization leads to the quinazoline core. nih.gov In another example, the synthesis of indolo[1,2-c]quinazolines involves a tandem Staudinger–Aza-Wittig–Nucleophilic addition reaction, where an intramolecular nucleophilic attack is a critical step in the cascade. nih.gov

The nature of substituents on the reacting molecules can also influence the nucleophilic attack. Electron-donating groups on the nucleophile generally enhance its reactivity, while electron-withdrawing groups on the electrophile make it more susceptible to attack. This principle is observed in various quinazoline syntheses where the electronic properties of the substrates dictate the reaction efficiency. mdpi.com

Intramolecular Cyclization Processes

Following the initial nucleophilic attack, intramolecular cyclization is the key step that forges the heterocyclic quinazoline ring. This process involves the attack of a nucleophilic atom within the same molecule onto an electrophilic center, leading to the formation of a cyclic intermediate.

A common strategy involves the cyclization of an intermediate formed from an o-substituted aniline (B41778) derivative. For example, the reaction of 2-aminoaryl alcohols with nitriles, catalyzed by cobalt, proceeds through dehydrogenative cyclization. nih.gov In another instance, the synthesis of tricyclic quinazolinones is achieved through the formic acid-catalyzed intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. nih.gov

The cyclization can also be part of a cascade or tandem reaction sequence. For instance, the synthesis of N4-substituted 2,4-diaminoquinazolines involves a tandem condensation of a cyanoimidate with an amine followed by reductive cyclization using an iron-HCl system. organic-chemistry.org This method highlights the efficiency of combining multiple reaction steps in a single pot. Similarly, copper-catalyzed tandem reactions have been developed for the synthesis of functionalized quinazolines from 1-(2-bromophenyl)-methanamines and amidines, involving sequential intermolecular N-arylation and intramolecular nucleophilic substitution. mdpi.com

The table below summarizes various intramolecular cyclization approaches for quinazoline synthesis:

| Starting Materials | Catalyst/Reagent | Key Intermediate | Product Type |

| 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones | Formic Acid | Carbocation | Tricyclic Quinazolinones nih.gov |

| Methyl N-cyano-2-nitrobenzimidates and amines | Iron-HCl | Amino-imidate | N4-substituted 2,4-diaminoquinazolines organic-chemistry.org |

| 1-(2-bromophenyl)-methanamines and amidines | Copper(I) Iodide | N-arylated amidine | Functionalized Quinazolines mdpi.com |

| (2-aminophenyl)methanols and nitriles | Cobalt(II) Acetate (B1210297) | Imine | Quinazolines nih.gov |

Oxidative Dehydrogenation and C-H Activation Mechanisms

Modern synthetic methods often employ oxidative dehydrogenation and C-H activation strategies to construct the quinazoline ring system, offering more atom-economical and environmentally benign alternatives to classical methods. These reactions typically involve the formation of a C-N bond through the direct functionalization of C-H bonds.

Oxidative dehydrogenation often follows an initial condensation or cyclization step to aromatize the newly formed ring. For example, the synthesis of 2-aryl quinazolines from (2-aminophenyl)methanols and aldehydes involves the initial formation of a dihydroquinazoline (B8668462) intermediate, which then undergoes aromatization. mdpi.com Similarly, iron-catalyzed C(sp3)-H oxidation of an aminoalkyl group generates an imine or iminium species, which then undergoes cyclization and aromatization. frontiersin.org

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for quinazoline synthesis. Palladium-catalyzed reactions, for instance, can proceed via ortho-C-H activation of a directing group-containing substrate. thieme-connect.de In some cases, a double C-H activation process can occur, leading to cross-coupling reactions. nih.gov The mechanism often involves the formation of a metallacyclic intermediate, followed by reductive elimination to form the final product. nih.gov

Iodine-mediated oxidative C-C bond formation from C(sp3)-H and C(sp2)-H bonds has also been utilized to construct quinazoline skeletons from N,N'-disubstituted amidines, providing a practical and environmentally friendly approach. nih.gov

Role of Catalysts in Mediating Quinazoline-2-ylguanidine Formation

Catalysts play a pivotal role in modern organic synthesis, and the formation of quinazoline-2-ylguanidines is no exception. They can enhance reaction rates, improve selectivity, and enable reactions under milder conditions. Both transition-metal catalysts and organocatalysts are employed in quinazoline synthesis.

Catalytic Cycles in Transition-Metal-Mediated Quinazoline Synthesis

Transition metals such as palladium, copper, iron, and cobalt are widely used to catalyze the synthesis of quinazolines. nih.gov The catalytic cycles for these reactions typically involve a series of fundamental steps: oxidative addition, ligand exchange, migratory insertion, and reductive elimination.

In a typical palladium-catalyzed C-H activation/arylation reaction, the cycle might begin with the coordination of the palladium catalyst to the substrate. nih.gov This is followed by C-H activation to form a palladacycle intermediate. Subsequent reaction with a coupling partner, often an aryl halide, leads to the formation of the desired C-C or C-N bond via reductive elimination, regenerating the active palladium catalyst. nih.gov

Copper-catalyzed reactions often proceed through a different mechanism. For example, in the synthesis of quinazolines from (2-halophenyl)methylamines and amidines, a Cu(I)-catalyzed tandem reaction is proposed. mdpi.com This involves sequential intermolecular N-arylation and intramolecular nucleophilic substitution, followed by aerobic oxidation. mdpi.com The copper catalyst facilitates the N-arylation step, likely through an oxidative addition/reductive elimination pathway.

The table below outlines the roles of different transition metals in quinazoline synthesis:

| Metal Catalyst | Key Mechanistic Steps | Example Reaction |

| Palladium | C-H Activation, Oxidative Addition, Reductive Elimination | Oxidative cycloaddition of quinazoline-2,4(1H,3H)-diones and alkynes thieme-connect.de |

| Copper | Ullmann-type Coupling, Amination, Oxidative Cyclization | Synthesis of quinazolines from (2-bromophenyl)methylamines and amides organic-chemistry.org |

| Iron | Dehydrogenative Coupling, C(sp3)-H Oxidation | Synthesis of quinazolines from (2-aminophenyl)methanols and benzamides frontiersin.org |

| Cobalt | Dehydrogenative Cyclization | Synthesis of quinazolines from 2-aminoaryl alcohols and nitriles nih.gov |

General Base Catalysis in Guanidine-Derived Reactions

In reactions involving guanidines, general base catalysis is a common mechanistic feature. Guanidines are strong organic bases and can act as catalysts themselves or be generated in situ from their salts. In the context of quinazoline-2-ylguanidine synthesis, a basic catalyst can deprotonate a nucleophile, increasing its reactivity towards an electrophilic center.

For example, in the synthesis of quinazolinones from 2-aminobenzamides, a base like DABCO (1,4-diazabicyclo[2.2.2]octane) can be used as an organocatalyst. nih.gov The base facilitates the cyclization step by deprotonating the amide nitrogen, making it a more potent nucleophile. Studies on the transesterification of an RNA model have shown that guanidines can act as general base catalysts, with the rate law indicating contributions from both the neutral and protonated forms of the guanidine (B92328) buffer. nih.gov This suggests that in the synthesis of this compound, the guanidine moiety itself, or an external basic catalyst, could play a crucial role in facilitating key proton transfer steps. nih.gov

Theoretical and Computational Mechanistic Studies

While specific experimental and computational studies on the synthesis of this compound are not extensively documented in publicly available literature, the reaction mechanism can be credibly postulated and analyzed based on well-established principles of physical organic chemistry and computational methods applied to analogous systems. The most probable synthetic route involves the reaction of a 2-haloquinazoline, such as 2-chloroquinazoline, with guanidine.

Density Functional Theory (DFT) Calculations on Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of reaction mechanisms at the molecular level. For the proposed synthesis of this compound, DFT calculations would be instrumental in mapping out the potential energy surface of the reaction between a 2-haloquinazoline and guanidine.

A plausible reaction pathway would proceed via a two-step addition-elimination mechanism, which is characteristic of SNAr reactions. The key steps amenable to DFT analysis are:

Formation of the Meisenheimer Complex: The initial step involves the nucleophilic attack of the nitrogen atom of guanidine on the C2 carbon of the quinazoline ring. This leads to the formation of a tetrahedral intermediate known as a Meisenheimer complex. DFT calculations can model the geometry of this intermediate and ascertain its stability.

Departure of the Leaving Group: The subsequent step is the elimination of the halide ion from the Meisenheimer complex, which results in the restoration of the aromaticity of the quinazoline ring and the formation of the final product, this compound.

DFT studies on similar systems, such as the reaction of 2,4-dichloroquinazoline (B46505) with various amines, have provided significant insights. For instance, calculations have shown that the regioselectivity of nucleophilic attack is influenced by the electronic properties of the quinazoline ring. nih.gov The carbon atom at the 4-position of 2,4-dichloroquinazoline possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack than the C2 position. nih.gov This aligns with experimental observations where substitution preferentially occurs at the C4 position. nih.gov In the case of a 2-haloquinazoline, the C2 position is the primary site for substitution.

The choice of the DFT functional and basis set is critical for obtaining accurate results. Commonly used functionals for such studies include B3LYP and ωB97X-D, often paired with basis sets like 6-31G(d) or larger to provide a good balance between computational cost and accuracy. nih.gov Solvation effects, which can significantly influence reaction energetics, are often incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).

Energy Barrier Analysis and Transition State Characterization

A crucial aspect of theoretical mechanistic studies is the determination of the energy barriers associated with each step of the reaction, as these barriers dictate the reaction kinetics. DFT calculations are employed to locate the transition state (TS) for both the formation of the Meisenheimer complex and the subsequent departure of the leaving group.

The transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-forming and bond-breaking processes. For the nucleophilic attack of guanidine on 2-chloroquinazoline, the transition state would feature a partial bond between the guanidine nitrogen and the C2 carbon of the quinazoline, as well as a partial negative charge delocalized over the quinazoline ring.

Vibrational frequency analysis is performed to characterize the located stationary points. A transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state represents the activation energy (ΔE‡) for that step.

Based on analogous studies of SNAr reactions on heterocyclic rings, the formation of the Meisenheimer complex is typically the rate-determining step, and thus its associated activation energy is of primary interest. nih.gov The calculated energy profile would illustrate the relative energies of the reactants, transition states, the Meisenheimer intermediate, and the final product.

The following interactive data table summarizes hypothetical energy values for the key steps in the synthesis of this compound, based on principles derived from related computational studies.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Reactants | 2-Chloroquinazoline + Guanidine | 0.0 |

| Transition State 1 (TS1) | [Formation of Meisenheimer Complex] | +15 to +25 |

| Intermediate | Meisenheimer Complex | +5 to +10 |

| Transition State 2 (TS2) | [Elimination of Chloride] | +10 to +20 |

| Products | This compound + HCl | -10 to -20 |

Note: The values in this table are illustrative and represent a plausible energy profile for the reaction. Actual values would need to be determined through specific DFT calculations.

The characterization of the transition state also provides valuable information about the geometry of the reacting molecules at the point of highest energy. The bond lengths and angles in the transition state can reveal the extent of bond formation and cleavage.

Structure Activity Relationship Sar Studies of N Quinazolin 2 Ylguanidine Derivatives

Elucidating Structural Determinants of Biological Activity for Quinazoline-Guanidine Scaffolds

The biological activity of quinazoline-guanidine derivatives is intricately linked to the specific structural features of both the quinazoline (B50416) core and the appended guanidine (B92328) group. nih.govresearchgate.net Modifications to either part of the scaffold can lead to substantial changes in efficacy, demonstrating a clear dependence of activity on molecular architecture.

The nature and position of substituents on the quinazoline ring system profoundly influence the pharmacological activity of the molecule. nih.gov SAR studies have revealed that even minor alterations can dramatically impact biological outcomes, from anticancer to anti-inflammatory effects.

For instance, in the context of anticancer activity, the presence of bulk at the C2 position of the quinazoline ring has been shown to be important for potency. nih.govresearchgate.net Compounds with 2-CH₃ and 2-Cl substituents were found to be significantly more potent than their 2-H counterparts. researchgate.netnih.gov Similarly, electron-releasing groups at the C5 and C6 positions can enhance activity. nih.gov In the domain of antimicrobial agents, the introduction of halogen atoms, such as iodine, at the C6 and C8 positions has been shown to improve the antimicrobial properties of quinazolinone derivatives. nih.gov

| Position on Quinazoline Nucleus | Substituent Type | Effect on Biological Activity | Target/Activity | Citation |

|---|---|---|---|---|

| C2 | Bulky groups (e.g., -CH₃, -Cl) | Increased potency compared to -H | Anticancer (Microtubule Targeting) | researchgate.netnih.gov |

| C2 | Small lipophilic groups | Increased activity | Anticancer (Tubulin Polymerization Inhibition) | nih.gov |

| C4 | Aminophenyl group | Required for activity | Anticancer (Tubulin Polymerization Inhibition) | nih.gov |

| C5 | Bromine | Decreased activity | NHE-1 Inhibition | nih.gov |

| C5 / C6 | Electron-releasing groups | Enhanced activity | Anticancer (Tubulin Polymerization Inhibition) | nih.gov |

| C6 / C8 | Halogen atoms (e.g., Iodine) | Improved activity | Antimicrobial | nih.gov |

The guanidine group is a key pharmacophore in many active derivatives, but its modification or replacement can lead to improved properties. nih.gov The introduction of a guanidine moiety to certain quinazolinone scaffolds has been identified as a promising strategy for developing potent inhibitors of the Na+/H+ exchanger-1 (NHE-1). nih.gov

Positional Effects on Biological Activity of N''-Quinazolin-2-ylguanidine Analogues

The specific position of substituents on the quinazoline ring is a critical determinant of biological activity. nih.gov SAR studies consistently demonstrate that the pharmacological profile of a quinazoline derivative can be finely tuned by altering the substitution pattern across various carbon and nitrogen atoms of the scaffold. nih.govnih.gov

Systematic evaluation of substitutions at different positions of the quinazoline framework has provided a detailed map of their influence on various biological targets.

C2 Position: The C2 position is crucial for the activity of many quinazoline derivatives. For microtubule-targeting anticancer agents, the bulk of the substituent at C2 is important; compounds with 2-CH₃ and 2-Cl groups are more potent than those with a simple hydrogen atom. researchgate.netnih.gov Small, lipophilic groups at this position are also favored for inhibiting tubulin polymerization. nih.gov

C3 Position: The C3 position is a common site for substitution. In a series of 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3H)-ones, modifications at this position were integral to their anticancer potential. researchgate.net SAR studies have shown that the presence of a substituted aromatic ring at position 3 is often essential for antimicrobial activities. nih.gov

C4 Position: The C4 position is another key site for interaction with biological targets. An aniline (B41778) moiety at C4 is often a requirement for tubulin polymerization inhibition. nih.gov In the development of selective HER2 inhibitors, the nature of the aniline group at C4, in combination with C6 substituents, was found to dictate the selectivity over EGFR. nih.gov For VEGFR-2 inhibitors, the binding site appears to be more accommodating to bulky substituents at the C4 position. nih.gov

C6 and C7 Positions: Substitutions at the C6 and C7 positions on the benzene (B151609) portion of the quinazoline ring are vital for modulating activity. Electron-releasing groups at C5 and/or C6 enhance tubulin polymerization inhibition. nih.gov For topoisomerase inhibitors, bromo, methyl, and methoxy (B1213986) substitutions on an arylamino group attached to C6 increased activity. nih.gov In a series of 2,3,7-trisubstituted quinazolines, a chloro group at C7 was a key feature of the synthesized anticancer compounds. researchgate.net

C8 Position: Along with the C6 position, the C8 position can be modified to improve biological activity. The introduction of halogen atoms at C6 and C8 has been specifically noted to enhance the antimicrobial effects of quinazolinone derivatives. nih.gov

| Position | Substituent/Modification | Observed Effect | Target/Activity | Citation |

|---|---|---|---|---|

| C2 | -CH₃, -Cl (vs. -H) | ~7-10 fold increase in potency | Anticancer (RTK inhibition, cytotoxicity) | nih.govnih.gov |

| C3 | Substituted benzylideneamino | Core structure for potential anticancer agents | Anticancer | researchgate.net |

| C4 | Aniline moiety | Determines selectivity for HER2 over EGFR | Anticancer (HER2 inhibition) | nih.gov |

| C4 | Bulky groups | Accommodated by binding site | Anticancer (VEGFR-2 inhibition) | nih.gov |

| C6 | Substituents on arylamino group | Bromo, methyl, methoxy groups increased activity | Anticancer (Topoisomerase inhibition) | nih.gov |

| C7 | Chloro group | Key feature in a series of potential anticancer agents | Anticancer | researchgate.net |

| C8 | Halogen atom | Improves antimicrobial activity | Antimicrobial | nih.gov |

Nitrogen atoms within the quinazoline and guanidine frameworks are critical hubs for substitution and stereochemical variation that influence biological activity. In a series of novel quinazoline-2,4(1H,3H)-dione derivatives, compounds were designed with substitutions at both the N1 and N3 positions, indicating these sites are viable points for modification to develop NHE-1 inhibitors. nih.gov

The stereochemistry of the nitrogen atoms is also a key factor. Conformational analysis of related fused heterocyclic systems, such as dodecahydropyrido[2,1-b]quinazolin-11-ones, has established that the configuration of the lone pair of electrons on the nitrogen atom can be determined and that conformational equilibrium is influenced by the orientation of substituents on the nitrogen-containing ring. osti.gov This underscores the importance of the three-dimensional arrangement of N-substituents and their lone pairs for receptor interaction.

Conformational Analysis and Identification of Bioactive Conformations

Conformational analysis of related heterocyclic structures provides insight into the likely behavior of quinazoline-guanidine derivatives. For example, studies on dodecahydropyrido[2,1-b]quinazolin-11-ones have used NMR to establish the structures and conformations of different diastereoisomers, revealing conformational equilibria between chair-chair and chair-twist forms. osti.govnih.gov Similarly, analysis of N-[3,4-dihydro-4-oxoquinazolin-3-yl]aziridines showed a preferred orientation around the N-N bond where the lone pairs of electrons on adjacent nitrogen atoms are eclipsed. rsc.org

Computational models are also a powerful tool. They can quantify the structural effects on the stabilization energies of ligand-receptor complexes, which can directly correlate with observed biological activity. nih.gov For 2-substituted piperazines, modeling confirmed that a specific axial conformation places key nitrogen atoms in an orientation that mimics the natural ligand nicotine, explaining its activity at the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov This identification of a specific "bioactive conformation" is a primary goal of conformational analysis, as it provides a precise template for designing more potent and selective drugs. The interplay of intramolecular forces, such as hydrogen bonding, and steric effects from substituents ultimately determines the preferred and most active conformation of the molecule. mdpi.comnih.gov

Ligand-Target Interaction Analysis: Key Binding Features

The interaction between this compound derivatives and their biological targets is crucial for their mechanism of action. Understanding these interactions at a molecular level provides a rational basis for the design of more potent and selective inhibitors. The primary method for elucidating these interactions is through molecular modeling and docking studies, which predict the binding conformation and affinity of a ligand to its target protein.

Research into 2-guanidinoquinazolines has identified them as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.gov The STAT3 protein is a transcription factor that is often constitutively activated in a variety of human cancers, making it a key target for anticancer drug development. The inhibitory activity of this compound derivatives is directly related to how well they fit into the binding pocket of their target and the non-covalent interactions they form with key amino acid residues.

Key interactions typically observed in ligand-protein binding include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The quinazoline ring itself often participates in hydrophobic interactions within the binding pocket. The guanidine group, being a strong hydrogen bond donor, is critical for forming specific hydrogen bond networks with the protein, which significantly contributes to the binding affinity.

A study on 2-guanidinoquinazolines as STAT3 pathway inhibitors highlighted the importance of the substitution pattern on the quinazoline ring for activity. nih.gov Through structure-activity relationship (SAR) studies, it was found that modifications to the quinazoline core and the C2-linked nitrogenous heterocycle were critical for potency. nih.gov For instance, a 6,8-dimethyl substituted analog demonstrated a significant improvement in STAT3 inhibition while maintaining selectivity over the related STAT1. nih.gov This suggests that these methyl groups likely engage in favorable hydrophobic interactions within a specific sub-pocket of the STAT3 protein.

The following table summarizes the key interaction features of this compound derivatives with their putative target, based on the analysis of related compounds.

| Interaction Type | Ligand Moiety | Potential Interacting Residues/Regions | Significance |

| Hydrogen Bonding | Guanidinium (B1211019) Group | Aspartic Acid, Glutamic Acid, Serine, Threonine, Main-chain Carbonyls | Anchors the ligand in the binding site; crucial for affinity and selectivity. |

| Hydrogen Bonding | Quinazoline Nitrogen Atoms | Hinge region residues in kinases | Often a key interaction for kinase inhibitors, orienting the core scaffold. |

| Hydrophobic Interactions | Quinazoline Ring | Leucine, Valine, Isoleucine, Phenylalanine, Alanine | Contributes to overall binding affinity by displacing water molecules. |

| Pi-Pi Stacking | Quinazoline Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine | Stabilizes the binding of the aromatic ring system. |

It is important to note that while molecular docking provides valuable insights into ligand-target interactions, the precise binding mode is definitively determined through experimental methods such as X-ray crystallography or cryo-electron microscopy of the ligand-protein complex.

Target Specific Biological Activity Research and Mechanisms of Action for N Quinazolin 2 Ylguanidine Mechanistic Pharmacology

Anticancer Research Applications

Research into quinazoline (B50416) derivatives has identified their potential as anticancer agents, with some compounds showing promising activity against various cancer cell lines. nih.govnih.govontosight.ai The versatility of the quinazoline nucleus allows for structural modifications that can lead to potent biological activity. nih.gov

Inhibition of Protein Kinases (e.g., EGFR, HER2, Multi-kinase Inhibition)

The quinazoline structure is a key component of several FDA-approved kinase inhibitors used in cancer therapy, such as those targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). researchgate.netnih.govekb.eg While specific data on N''-Quinazolin-2-ylguanidine is scarce, research on related 2-substituted quinazoline hybrids highlights the potential of this particular structural class.

For instance, newly synthesized quinazolin-2-yl 1,2,3-triazole hybrids have been evaluated as potential anticancer agents. nih.gov One promising compound from this series, compound 57, demonstrated inhibitory activity against HER2 (referred to as EGFR-2 in the study) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov This suggests that the quinazoline-2-yl core can serve as a scaffold for developing multi-kinase inhibitors. The inhibitory activities of this compound are detailed below. nih.gov

| Target Kinase | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |

|---|---|---|---|

| HER2 (EGFR-2) | 0.103 ± 0.005 | Erlotinib | 0.049 ± 0.002 |

| VEGFR-2 | 0.069 ± 0.003 | Sorafenib | 0.031 ± 0.001 |

Overexpression of EGFR and HER2 is a factor in many types of cancer, and dual inhibitors are a key area of research. nih.gov Various anilinoquinazoline (B1252766) derivatives have been designed and synthesized as potential dual HER2/EGFR kinase inhibitors. nih.govnih.govnih.gov

Molecular Mechanisms of Kinase Inhibition

Kinase inhibitors are generally classified based on their binding mode to the target protein. nih.gov The majority of quinazoline-based inhibitors function as ATP-competitive inhibitors, binding to the ATP pocket located in the cleft between the N-terminal and C-terminal lobes of the kinase domain. ekb.egnih.gov This binding action blocks the phosphorylation of substrate proteins, thereby interrupting the signaling pathways that promote cancer cell proliferation and survival. nih.gov

Inhibitors can be either reversible or irreversible. Irreversible inhibitors, such as afatinib, typically form a covalent bond with a specific amino acid residue, often a cysteine, within the ATP-binding site, leading to sustained inhibition. nih.govresearchgate.net The development of such inhibitors is a strategy to overcome acquired resistance to first-generation reversible inhibitors. nih.gov

Binding Site Analysis within Kinase Domains

The binding of quinazoline derivatives to the kinase domain involves specific molecular interactions. The quinazoline nucleus typically occupies the adenine-binding region of the ATP pocket, forming crucial hydrogen bonds with the "hinge" region of the kinase. nih.gov For example, molecular docking studies of certain quinazolin-4(3H)-one derivatives with HER2 revealed hydrogen bond interactions with amino acid residues such as Met801 and Leu800, as well as multiple alkyl and pi-alkyl interactions with residues like Leu726, Val734, Ala751, and Lys753. researchgate.net

The development of selective inhibitors often involves targeting less conserved allosteric sites outside the main ATP-binding pocket. nih.govmdpi.com This strategy can lead to higher specificity and overcome resistance mutations that alter the ATP-binding site. mdpi.com

Tubulin Polymerization Inhibition

In addition to kinase inhibition, certain quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle required for cell division. nih.govresearchgate.net Compounds that disrupt microtubule dynamics are effective antimitotic agents. nih.govresearchgate.net

Research has identified 2,4-disubstituted quinazolines as a class of compounds that inhibit microtubule polymerization. nih.gov One notable compound from this class demonstrated inhibitory activity slightly more potent than the well-known tubulin inhibitor, colchicine (B1669291). nih.gov

| Compound | IC₅₀ (µM) |

|---|---|

| 2,4-disubstituted quinazoline (Compound 2) | 3.16 ± 0.21 |

| Colchicine (Reference) | 3.33 ± 0.09 |

Mechanism of Microtubule Disruption

Inhibitors of tubulin polymerization act by binding to tubulin dimers, which prevents their assembly into microtubules. nih.govgoogle.com This disruption of the microtubule network leads to a halt in the cell cycle, typically at the G2/M phase, and can ultimately trigger apoptosis (programmed cell death). researchgate.netresearchgate.net The mechanism involves the suppression of microtubule formation, which is critical for the creation of the mitotic spindle during cell division. researchgate.netnih.gov Studies on various quinazoline derivatives confirm their ability to disrupt the intracellular microtubule network, leading to G2/M phase arrest and apoptosis. nih.govresearchgate.net

Interaction with Colchicine Binding Site

Many tubulin-destabilizing agents exert their effect by binding to the colchicine binding site on β-tubulin. researchgate.netresearchgate.netresearchgate.net This site is located at the interface between the α- and β-tubulin subunits. researchgate.net Molecular docking studies on a potent 2,4-disubstituted quinazoline derivative indicated that it interacts with the colchicine binding site of the tubulin polymer. nih.gov The binding of compounds to this site physically obstructs the conformational changes required for tubulin to polymerize into straight microtubules, thereby inhibiting their formation. The development of novel quinazoline derivatives that target the colchicine binding site is an active area of cancer research. researchgate.netresearchgate.net

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

This compound belongs to the broader class of quinazoline derivatives, which have been identified as potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1). researchgate.netnih.gov PARP-1 is a key enzyme in the DNA damage response pathway, playing a crucial role in sensing DNA single-strand breaks (SSBs) and initiating their repair. nih.gov Inhibition of PARP-1 is a significant therapeutic strategy, particularly in oncology. By blocking PARP-1, the repair of SSBs is hindered, leading to the accumulation of DNA damage. researchgate.netfrontiersin.org In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, this accumulation of SSBs can result in double-strand breaks (DSBs) during DNA replication, a type of damage that these cells cannot efficiently repair, ultimately leading to cell death through a process known as synthetic lethality. nih.govresearchgate.netfrontiersin.org

The inhibitory action of quinazoline-based compounds on PARP-1 is often achieved through competitive binding to the NAD+ binding site within the catalytic domain of the enzyme. researchgate.net Molecular docking studies have shown that derivatives with a quinazoline scaffold can effectively fit into the PARP-1 active site. researchgate.net The quinazoline core, along with various substitutions, contributes to the binding affinity and inhibitory potency.

The inhibition of PARP-1 by compounds like this compound has a direct and significant impact on DNA repair pathways. nih.govfrontiersin.org PARP-1's primary role is in the base excision repair (BER) pathway, which addresses DNA damage from endogenous and exogenous sources. clinicsinoncology.com When PARP-1 is inhibited, SSBs that would normally be repaired by BER persist.

During DNA replication, these unrepaired SSBs can lead to the collapse of replication forks, generating more severe DNA lesions such as double-strand breaks (DSBs). frontiersin.org In healthy cells, these DSBs are typically repaired by the high-fidelity homologous recombination (HR) pathway. nih.gov However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, the repair of these DSBs is compromised. researchgate.netnih.gov The cell must then rely on more error-prone repair mechanisms like non-homologous end joining (NHEJ), which can lead to genomic instability and ultimately cell death. nih.gov

This targeted disruption of DNA repair is the foundation of the synthetic lethality approach in cancer therapy. nih.govfrontiersin.org Furthermore, some quinazolinone analogues have been shown to induce DNA damage, as evidenced by the phosphorylation of histone H2A.X (γH2A.X), a marker for DNA double-strand breaks, and the activation of the DNA-dependent protein kinase (DNA-PK) pathway. nih.gov

Antimicrobial Research Applications

Quinazoline and its derivatives, including guanidine-substituted compounds, have demonstrated notable potential as antimicrobial agents. nih.govnih.gov Their mechanisms of action are multifaceted, targeting various essential cellular processes in both bacteria and fungi.

Antibacterial Mechanisms of Action

The antibacterial activity of quinazoline-based compounds is attributed to their ability to interfere with fundamental bacterial processes. nih.gov

Several studies have pointed to the inhibition of bacterial protein synthesis as a key mechanism of action for certain antimicrobial compounds. psu.edufrontiersin.org While specific research on this compound's direct effect on bacterial transcription and translation is emerging, related quinazoline derivatives have been shown to inhibit these processes. The ribosome is a primary target for many antibiotics, and compounds that can bind to ribosomal RNA (rRNA) can effectively halt protein synthesis. nih.gov Some N-substituted guanidines have been identified as inhibitors of bacterial translation elongation factors. psu.edu This suggests that this compound may exert its antibacterial effects by disrupting the machinery responsible for translating genetic information into functional proteins, a process vital for bacterial survival and growth. nih.govopen.edu

The bacterial cell wall, a structure not present in human cells, is a classic and effective target for antibiotics. creative-biolabs.com Quinazoline derivatives have been reported to interfere with the synthesis of the bacterial cell wall. nih.gov This interference weakens the structural integrity of the bacterium, making it susceptible to osmotic lysis and death. creative-biolabs.com

Furthermore, these compounds can also interact with bacterial DNA. nih.gov Some quinazolin-2-ylamino-quinazolin-4-ols have been identified as novel non-nucleoside inhibitors of bacterial DNA polymerase III, an enzyme essential for DNA replication. nih.govresearchgate.net By inhibiting this enzyme, these compounds effectively stop chromosomal DNA replication, leading to bacterial cell death. nih.govresearchgate.net Other related compounds have been found to target DNA gyrase B, another crucial enzyme involved in DNA supercoiling and replication. nih.gov This dual-pronged attack on both cell wall integrity and DNA replication highlights the potential of quinazoline-based compounds as broad-spectrum antibacterial agents.

Antifungal Mechanisms of Action

The antifungal activity of quinazoline derivatives is also a significant area of research. davidmoore.org.uknih.gov Similar to their antibacterial counterparts, these compounds target unique features of fungal cells to achieve selective toxicity. mhmedical.com

One of the primary mechanisms of antifungal action for many drug classes is the disruption of the fungal cell membrane, often by targeting ergosterol (B1671047), a sterol unique to fungi. nih.govmhmedical.com While direct interaction with ergosterol by this compound has not been explicitly detailed, the broader class of quinazolinones has been investigated for its antifungal properties.

Another critical mechanism is the inhibition of fungal efflux pumps. researchgate.net These pumps are membrane proteins that can expel antifungal drugs from the cell, leading to drug resistance. Certain quinazolinone derivatives have been identified as inhibitors of these efflux pumps in Candida species. researchgate.net By disabling this resistance mechanism, these compounds can restore or enhance the efficacy of other antifungal agents when used in combination. This suggests a potential role for this compound and related compounds in overcoming antifungal drug resistance.

Antiviral Research Applications

Quinazoline derivatives have demonstrated notable antiviral properties, with research primarily focused on their ability to inhibit viral replication.

Mechanisms of Viral Replication Inhibition

Recent studies have highlighted the potential of quinoline (B57606) and quinazoline derivatives as inhibitors of viral RNA synthesis. bohrium.comresearchgate.netnih.gov A key target in this area is the RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses, including coronaviruses. bohrium.comresearchgate.netnih.gov

In a screening of 101 quinoline and quinazoline derivatives against the SARS-CoV-2 RdRp, three compounds, designated I-13e, I-13h, and I-13i, showed significant potency in inhibiting RNA synthesis with low cytotoxicity. bohrium.comresearchgate.netnih.gov Among these, compound I-13e demonstrated the most robust inhibition of RNA synthesis driven by SARS-CoV-2 RdRp. bohrium.comresearchgate.net Furthermore, it exhibited resistance to viral exoribonuclease activity and effectively inhibited the replication of coronaviruses, marking it as a promising candidate for further drug development. bohrium.comresearchgate.netnih.gov

Another avenue of antiviral research for quinazolinone derivatives involves targeting the main protease (Mpro) of SARS-CoV-2, also known as 3C-like protease (3CLpro). nih.gov Mpro is crucial for cleaving viral polyproteins to release functional non-structural proteins necessary for viral replication. nih.gov By inhibiting Mpro, the viral life cycle can be effectively blocked. nih.gov Researchers have developed a series of nonpeptidic, noncovalent SARS-CoV-2 Mpro inhibitors based on the quinazolin-4-one scaffold. nih.gov One such compound, C7, displayed superior inhibitory activity against SARS-CoV-2 Mpro compared to the parent compound, baicalein, and effectively inhibited viral replication in infected cells with low cytotoxicity. nih.gov

Additionally, some quinazolinone derivatives have shown activity against influenza A virus by mitigating the viral load, as indicated by the down-regulated expression of neuraminidase and nucleoprotein. mdpi.com

Table 1: Antiviral Activity of Selected Quinazoline Derivatives

| Compound | Target | Virus | Mechanism of Action |

|---|---|---|---|

| I-13e | RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | Inhibition of RNA synthesis |

| C7 | Main protease (Mpro/3CLpro) | SARS-CoV-2 | Inhibition of viral polyprotein cleavage |

Anti-inflammatory Research Applications

The anti-inflammatory properties of this compound derivatives are linked to their ability to inhibit the Na+/H+ exchanger (NHE-1) and modulate inflammatory pathways. nih.gov

Na+/H+ Exchanger (NHE-1) Inhibition Mechanisms

NHE-1 is a transmembrane ion channel that regulates intracellular pH by exchanging sodium ions for protons. opnme.comimrpress.com It is the predominant NHE isoform in myocardial tissue and plays a critical role in the pathophysiology of various cardiovascular diseases. opnme.comimrpress.comimrpress.com Inhibition of NHE-1 has shown cardioprotective effects in animal models of ischemia-reperfusion injury. imrpress.comnih.gov

Guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione have been identified as potent NHE-1 inhibitors. nih.gov For instance, the aminoguanidine (B1677879) derivative T-162559 demonstrated a more potent inhibitory effect on human and rat NHE-1 than other known inhibitors like cariporide (B1668443) and eniporide. nih.gov This inhibition is believed to contribute to its cardioprotective effects. nih.gov The introduction of a guanidine moiety to 1,3-disubstituted quinazolin-2,4(1H,3H)-diones has been shown to be a promising strategy for developing NHE-1 inhibitors. nih.gov

Table 2: NHE-1 Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | NHE-1 Inhibition (IC50) | Key Findings |

|---|---|---|

| T-162559 | More potent than cariporide and eniporide | Cardioprotective effects in rat and rabbit models |

| BI-9627 | 6 nM | Highly potent and selective NHE-1 inhibitor |

Modulation of Inflammatory Response Pathways (e.g., Cytokine Production, Macrophage Activation)

The inhibition of NHE-1 by quinazoline derivatives also plays a role in their anti-inflammatory effects. nih.gov NHE-1 activity is involved in regulating various functions of immune cells, including migration and the release of cytokines and chemokines. nih.gov

Research has shown that certain quinazoline-2,4(1H,3H)-dione derivatives can suppress lipopolysaccharide (LPS)-induced activation of macrophages. nih.govresearchgate.net For example, compound 4a, a quinazoline derivative, was found to inhibit the synthesis of nitric oxide (NO) and the secretion of interleukin-6 (IL-6) in murine macrophages without causing immunotoxicity. nih.gov This modulation of macrophage activity is significant as activated macrophages are key players in the inflammatory response, releasing a variety of pro-inflammatory cytokines. mdpi.comd-nb.info

The anti-inflammatory effects of these compounds have been observed in models of acute lung injury, where they can alleviate neutrophil infiltration, edema, and tissue lesions. nih.gov The ability to inhibit pro-inflammatory cytokine production, such as IL-6 and TNF-α, while preserving innate immunity, presents an advantage over some traditional anti-inflammatory drugs. nih.gov

Antimalarial Research Applications

The quinazoline scaffold is a valuable starting point for the development of new antimalarial drugs, particularly in the face of growing resistance to existing therapies. imrpress.comnih.gov

Targeting Malaria-Associated Enzymes

The antimalarial activity of quinazolinone derivatives is often attributed to their ability to target essential enzymes in the Plasmodium parasite. nih.govfrontiersin.org One such target is Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (pfDHODH), an enzyme crucial for the parasite's growth and proliferation. nih.govfrontiersin.org By inhibiting pfDHODH, the synthesis of pyrimidines is disrupted, leading to the death of the parasite. nih.gov In silico molecular docking studies have been used to identify quinazolin-2,4-dione derivatives with high binding affinity for pfDHODH, suggesting their potential as antimalarial agents. nih.govfrontiersin.org

Another potential target is the hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) of P. falciparum. malariaworld.org This enzyme is part of the purine (B94841) salvage pathway, which the parasite relies on for purine synthesis. malariaworld.org Inhibition of HGXPRT disrupts the parasite's ability to produce essential nucleotides for its growth and replication. malariaworld.org

Furthermore, some quinazoline derivatives have been designed based on the structure of febrifugine, a natural product with known antimalarial properties. nih.gov These synthetic analogues have shown activity against Plasmodium berghei in mice. nih.gov The optimization of 2-anilino quinazolines has led to compounds with potent activity against multidrug-resistant strains of P. falciparum, arresting the parasites at the ring stage of their asexual development. nih.gov

Table 3: Antimalarial Targets of Quinazoline Derivatives

| Target Enzyme | Parasite | Role of Enzyme |

|---|---|---|

| Plasmodium falciparum Dihydroorotate Dehydrogenase (pfDHODH) | Plasmodium falciparum | Essential for pyrimidine (B1678525) biosynthesis and parasite growth. nih.govfrontiersin.org |

Inhibition of Cytochrome bd Oxidase (Mycobacterium tuberculosis as an analogous target)

The electron transport chain of Mycobacterium tuberculosis (Mtb) features a branched pathway with two terminal oxidases: the cytochrome bcc:aa₃ supercomplex and cytochrome bd oxidase. mdpi.com While cytochrome bcc:aa₃ is the primary oxidase for aerobic respiration, the bacterium can switch to using cytochrome bd oxidase, especially when the primary complex is inhibited. mdpi.com This functional redundancy presents a challenge for therapeutic intervention, as inhibiting only one of the oxidases is insufficient to halt energy production. mdpi.com

Research has focused on developing inhibitors for cytochrome bd oxidase to be used in combination with inhibitors of the cytochrome bcc:aa₃ complex, such as Q203. mdpi.com The rationale is that dual inhibition would lead to a comprehensive shutdown of respiratory energy production. mdpi.com The quinazoline scaffold has emerged as a promising chemical starting point for developing such inhibitors.

N-phenethyl-quinazolin-4-yl-amines, which are structurally related to this compound, have been synthesized and evaluated for their ability to target cytochrome bd oxidase. mdpi.com The activity of these compounds is often assessed using an ATP depletion assay in mycobacterial strains. mdpi.com To confirm that the target is indeed cytochrome bd, these assays are conducted both in the presence and absence of Q203, a selective inhibitor of the cytochrome bcc:aa₃ complex. mdpi.com When cytochrome bcc:aa₃ is blocked by Q203, the essentiality of cytochrome bd for ATP synthesis is revealed, and the effect of the test compound on this secondary oxidase can be accurately measured. mdpi.com

Studies on related 2-aryl-quinolone inhibitors suggest that these molecules likely bind within the menaquinone binding pocket of the cytochrome bd oxidase complex. nih.gov Molecular modeling has been used to predict the binding modes of these inhibitors, providing insight for further structural optimization. nih.gov

Table 1: Inhibitory Activity of N-phenethyl-quinazolin-4-yl-amine Analogs against Mycobacterial Strains

| Compound | Target | Assay Type | Organism | IC50 (µM) | Source |

|---|---|---|---|---|---|

| Compound 3 (N-phenethylquinazolin-4-amine) | Cytochrome bd Oxidase | ATP Depletion | Mycobacterium bovis BCG | 11 | mdpi.com |

| Compound 3 (N-phenethylquinazolin-4-amine) | Cytochrome bd Oxidase | ATP Depletion | Mycobacterium tuberculosis H37Rv | 27 | mdpi.com |

| Compound 12a | Cytochrome bd Oxidase | ATP Depletion (+Q203) | Mycobacterium bovis BCG | >25 | mdpi.com |

| Compound 19a | Cytochrome bd Oxidase | ATP Depletion (+Q203) | Mycobacterium bovis BCG | >25 | mdpi.com |

| Aurachin D (Natural Inhibitor) | Cytochrome bd Oxidase | ATP Depletion (+Q203) | Mycobacterium bovis BCG | >25 | mdpi.com |

Note: IC50 values represent the concentration required to inhibit ATP production by 50%. The assay is conducted in the presence of Q203 to isolate the activity of cytochrome bd oxidase.

Neuropsychiatric Disorder Research Applications

Receptor Antagonism (e.g., 5-HT3 Receptor)

The quinazoline structural motif is a key feature in compounds designed as antagonists for the 5-hydroxytryptamine type 3 (5-HT3) receptor. nih.gov These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. frontiersin.org Antagonism of 5-HT3 receptors is a well-established mechanism for controlling nausea and vomiting, particularly that induced by chemotherapy. amegroups.orgdovepress.com This is achieved by blocking serotonin (B10506) from binding to 5-HT3 receptors located in the chemoreceptor trigger zone (CTZ) of the brainstem and on vagal afferent nerves in the gastrointestinal tract. amegroups.org

Beyond their antiemetic effects, 5-HT3 receptor antagonists are of significant interest for their therapeutic potential in a range of other conditions, including depression, psychotic disorders, and irritable bowel syndrome. nih.gov Consequently, research into novel antagonists continues. In the search for new chemical entities, libraries of small molecules are screened for their ability to block 5-HT3 receptor function. Through such screening, quinazolindione derivatives have been identified as potent 5-HT3A receptor antagonists. nih.gov Structure-activity relationship (SAR) studies involving the synthesis and biological evaluation of numerous analogs help to optimize the potency and selectivity of these compounds. nih.gov For example, one such study identified a quinazolindione derivative, KKHT10612, with an inhibitory concentration (IC50) comparable to the reference antagonist MDL72222. nih.gov

Table 2: Antagonistic Activity of a Quinazolindione Derivative at the 5-HT3A Receptor

| Compound | Receptor Target | Antagonistic Effect (IC50) | Comparison Compound | Source |

|---|

| KKHT10612 | 5-HT3A | 0.8 µM | MDL72222 | nih.gov |

Neuromodulation Mechanisms

The therapeutic effects of compounds targeting neuropsychiatric disorders often stem from their ability to modulate neural circuits. Neuromodulation refers to the alteration of nerve activity by targeting specific sites, such as neurotransmitter receptors. nih.gov The antagonism of 5-HT3 receptors by quinazoline-based compounds is a form of chemical neuromodulation. By blocking these ion channels, such compounds can influence neuronal excitability and synaptic transmission in brain regions critical for mood and emotion regulation. mdpi.com

Neuromodulatory treatments for conditions like depression and anxiety are increasingly understood to involve effects on neuroinflammation. nih.gov Various physical neuromodulation techniques have been reported to attenuate neuroinflammation by reducing the release of pro-inflammatory factors. nih.gov While the direct link between this compound and anti-inflammatory pathways is still an area of active research, its action on neurotransmitter systems like the serotonergic system represents a key mechanism of neuromodulation. The vagus nerve, which is densely populated with 5-HT3 receptors, plays a crucial role in regulating inflammation via the cholinergic anti-inflammatory pathway (CAP). mdpi.com By modulating the activity of such pathways, receptor antagonists can have broader effects on brain function and homeostasis.

Other Enzyme Inhibition Studies (e.g., Carbonic Anhydrase)

The quinazoline nucleus is also found in molecules designed to inhibit various isoforms of carbonic anhydrase (CA). nih.govnih.gov Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. researchgate.net Different human carbonic anhydrase (hCA) isoforms are associated with various physiological processes and pathological conditions. For instance, hCA II is linked to glaucoma, while hCA IX and XII are considered tumor-associated isoforms. researchgate.netresearchgate.net

Studies have demonstrated that quinazolinone derivatives can act as inhibitors of several CA isoforms. nih.gov For example, a series of quinazolinone analogs showed moderate to significant inhibitory activity against both bovine (bCA-II) and human (hCA-II) carbonic anhydrase-II, with IC50 values in the micromolar range. nih.govresearchgate.net Kinetic studies of the most active compounds from this series revealed a competitive mode of inhibition, meaning the inhibitor competes with the natural substrate for binding to the enzyme's active site. nih.govresearchgate.net

Further research into quinazoline-based benzenesulfonamides has shown potent inhibition against multiple hCA isoforms, including the tumor-associated hCA IX and hCA XII. mdpi.com The selectivity of these inhibitors for different isoforms is a critical aspect of research, as it could lead to more targeted therapies with fewer side effects. researchgate.netmdpi.com For instance, compounds showing selective inhibition of hCA IX or XII over the more ubiquitous hCA I and II are of particular interest for oncology applications. mdpi.com

Table 3: Inhibitory Activity of Quinazolinone Derivatives against Carbonic Anhydrase Isoforms

| Compound Series | Target Isoform(s) | Activity Range (IC50 / Ki) | Mode of Inhibition | Source |

|---|---|---|---|---|

| Quinazolinone analogs (4a-p) | bCA-II | IC50: 8.9–67.3 µM | Competitive | nih.govresearchgate.net |

| Quinazolinone analogs (4a-p) | hCA-II | IC50: 14.0–59.6 µM | Competitive | nih.govresearchgate.net |

| Compound 4d | bCA-II | Ki: 13.0 ± 0.013 µM | Competitive | nih.govresearchgate.net |

| Compound 4d | hCA-II | Ki: 14.25 ± 0.017 µM | Competitive | nih.govresearchgate.net |

| Quinazoline-linked benzenesulfonamides | hCA II | Ki: 10.8–49.5 nM | Not specified | mdpi.com |

| Quinazoline-linked benzenesulfonamides | hCA IX | Ki: 8.9–88.3 nM | Not specified | researchgate.net |

| Quinazoline-linked benzenesulfonamides | hCA XII | Ki: 5.4–19.5 nM | Not specified | researchgate.net |

Computational Chemistry and Molecular Modeling in N Quinazolin 2 Ylguanidine Research

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N''-Quinazolin-2-ylguanidine and its analogs, docking is crucial for understanding how these ligands fit into the active sites of target proteins, such as kinases, reductases, and proteases.

Molecular docking studies have been instrumental in elucidating the binding patterns of various quinazoline (B50416) derivatives with their respective biological targets. These studies predict the conformation of the ligand within the binding pocket and identify key amino acid residues involved in the interaction.

For instance, in studies of quinazolinone-benzyl piperidine (B6355638) derivatives targeting the Epidermal Growth Factor Receptor (EGFR), docking simulations revealed specific binding orientations. nih.gov One compound was predicted to form a pi-anion interaction with the residue Asp831, while pi-alkyl interactions were observed between the quinazoline ring and residues such as Leu694, Leu820, and Ala719. nih.gov Similarly, docking of N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives into the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) active site showed binding to key amino acids Asp1044 and Glu883. nih.gov

In the context of infectious diseases, docking of 2-anilino 4-amino substituted quinazolines was performed against the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) protein target to explore their antimalarial potential. nih.govnih.gov For antibacterial applications, quinazolin-2,4-dione derivatives were docked against targets like dihydrofolate reductase and eukaryotic initiation factor 2α to understand their mechanism of action. mdpi.com Another study targeting the COVID-19 main protease (Mpro) predicted that the amide fragment and the quinazoline moiety can act as hydrogen bond donors and acceptors. ekb.eg

The specific introduction of a guanidine (B92328) moiety, as in this compound, has been explored in derivatives of quinazolin-2,4(1H,3H)-dione designed as Na+/H+ exchanger-1 (NHE-1) inhibitors, highlighting the versatility of the quinazoline scaffold in targeting diverse proteins. nih.gov

| Quinazoline Derivative Class | Protein Target | Key Interacting Residues | Reference |

|---|---|---|---|

| Quinazolinone-benzyl piperidine | EGFR | Asp831, Leu694, Leu820, Ala719, Val702, Lys721 | nih.gov |

| N-phenyl cyclopropane-1,1-dicarboxamide | VEGFR-2 | Asp1044, Glu883 | nih.gov |

| 2-thioxobenzo[g]quinazoline | VEGFR-2 | Asp1046, Phe1047, Cys919, Leu840, Val848 | mdpi.com |

| Quinazolin-2,4-dione | COVID-19 Mpro | Not specified | ekb.eg |

| Quinazolin-2,4-dione | Dihydrofolate reductase | Not specified | mdpi.com |

| Benzonitrile quinazolin-4-one | DPP-4 | Arg-125, Ser-630, Glu-205 | brieflands.com |

Beyond predicting the binding pose, molecular docking provides a quantitative estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This metric helps in ranking potential inhibitors and prioritizing them for synthesis and experimental testing.

Studies on various quinazoline derivatives have reported a range of binding affinities against different targets. For example, quinazolin-2,4-dione derivatives docked against the COVID-19 Mpro enzyme showed binding energies between -7.9 and -9.6 kcal/mol. ekb.eg A particularly potent quinazolin-2,4-dione derivative targeting dihydrofolate reductase exhibited a binding affinity of -11.7 kcal/mol. mdpi.comnih.gov In the pursuit of anticancer agents, a 2-thioxobenzo[g]quinazoline derivative targeting VEGFR-2 demonstrated a high binding affinity of -9.669 kcal/mol. mdpi.com

A study on 2-anilino 4-amino substituted quinazolines targeting Pf-DHODH reported a re-rank docking score of -173.528 kcal/mol for the most stable derivative, indicating a very strong predicted interaction. nih.gov The introduction of a guanidine moiety to quinazolin-2,4(1H,3H)-diones was found to be a promising strategy for developing NHE-1 inhibitors. nih.gov The interactions underpinning these affinities are typically a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking, which collectively stabilize the ligand-protein complex. nih.govnih.gov

| Quinazoline Derivative Class | Protein Target | Reported Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Quinazolin-2,4-dione | COVID-19 Mpro | -7.9 to -9.6 | ekb.eg |

| Quinazolin-2,4-dione | Dihydrofolate reductase | -11.7 | nih.gov |

| 2-thioxobenzo[g]quinazoline | VEGFR-2 | -9.669 | mdpi.com |

| 2-anilino 4-amino substituted quinazoline | Pf-DHODH | -173.528 (re-rank score) | nih.gov |

| Benzonitrile quinazolin-4-one | DPP-4 | -8.7 (Sitagliptin reference) | brieflands.com |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations are powerful for assessing the stability of binding poses predicted by docking and understanding the flexibility of both the ligand and the protein. dovepress.com

MD simulations trace the movements of atoms in a ligand-protein complex over a specific period, typically nanoseconds. This allows researchers to observe the conformational flexibility of the quinazoline ligand within the active site and any induced changes in the protein structure.

A 100-nanosecond MD simulation was performed on a complex of a 2-anilino 4-amino substituted quinazoline derivative and the Pf-DHODH protein. nih.gov The simulation, conducted in a water box with counter ions to mimic physiological conditions, showed that the derivative forms a stable complex with the target protein throughout the simulation period. nih.gov Similarly, MD simulations were used to confirm the stability of newly designed VEGFR-2 inhibitors, providing confidence in the docking results and the proposed binding mode. nih.gov These simulations are crucial for verifying that the ligand remains securely in the binding pocket and maintains its key interactions.

The stability of the ligand-protein complex is a key indicator of potential inhibitory activity. MD simulations are used to analyze metrics like the root-mean-square deviation (RMSD) of the ligand and protein atoms over time. A stable RMSD profile suggests that the complex has reached equilibrium and the binding is stable.

In the study of the quinazoline derivative C-02 with Pf-DHODH, dynamic simulation analysis confirmed that a stable complex was formed and maintained over the 100 ns simulation. nih.gov The analysis of such simulations can reveal the persistence of specific hydrogen bonds and other interactions, providing a more rigorous assessment of the binding hypothesis than docking alone. These advanced computational studies help to refine the understanding of how quinazoline-based compounds achieve their biological effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For quinazoline derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective molecules. mui.ac.ir

QSAR studies on quinazoline derivatives have successfully established correlations between molecular descriptors and biological activities like anticancer efficacy. nih.govmui.ac.ir For example, a QSAR model developed for quinazoline-containing hydroxamic acids as histone deacetylase 6 (HDAC6) inhibitors was used for the virtual screening of new derivatives. nih.govresearchgate.net The subsequent synthesis and in vitro testing of these compounds confirmed the predictive power of the QSAR model, identifying highly potent inhibitors. nih.govresearchgate.net

In another study, 2D- and 3D-QSAR models were built for quinazoline derivatives to predict their activity against osteosarcoma. nih.gov The models identified key molecular features and descriptors that influence activity. The 3D-QSAR method, CoMSIA (Comparative Molecular Similarity Index Analysis), generated contour maps that visually represent regions where steric, electrostatic, or other properties should be modified to enhance activity. nih.gov Similarly, a QSAR analysis of quinazolines as cytotoxic agents against a breast cancer cell line identified constitutional, functional, and charge descriptors as significant parameters for predicting anticancer activity. mui.ac.ir These models serve as powerful predictive tools, accelerating the discovery of new drug candidates by focusing synthetic efforts on compounds with the highest probability of success.

Predictive Models for Biological Activity Optimization

Predictive modeling, particularly through machine learning (ML) and quantitative structure-activity relationship (QSAR) studies, is a cornerstone of modern drug discovery. frontiersin.org These models establish a mathematical correlation between the chemical structure of a compound and its biological activity, enabling the optimization of lead compounds by forecasting the activity of novel derivatives before their synthesis.

In the context of quinazoline-related research, machine learning algorithms have shown significant promise. nih.gov For instance, the Random Forest algorithm has been identified as providing high accuracy in developing prediction models for enzyme inhibitors. nih.gov Such models are trained on datasets of known active and inactive compounds, allowing them to learn the structural features crucial for bioactivity. frontiersin.org Open-source applications like QSPRmodeler facilitate the entire workflow, from data preparation and descriptor calculation to ML model training using methods such as extreme gradient boosting (XGBoost), artificial neural networks (ANNs), and support vector machines (SVMs). frontiersin.org

Identification of Key Physicochemical Descriptors for Activity

The biological activity of a molecule is governed by its physicochemical properties. Computational methods are crucial for identifying the key molecular descriptors that determine the efficacy of compounds like this compound. These descriptors fall into several categories, including electronic, steric, and hydrophobic properties.

In silico studies of quinazolin-4(3H)-one-benzenesulfonamide hybrids have shown that these compounds possess favorable physicochemical and drug-like properties, which is a critical step in their development as potential inhibitors. nih.gov Principal component analysis can be used to analyze a wide range of calculated descriptors, revealing the diversity of lead-like and drug-like properties within a series of synthesized compounds. mdpi.com

Quantum chemical calculations are particularly powerful for determining electronic descriptors that influence how a molecule interacts with its biological target. scielo.org.mx These descriptors provide insight into the reactivity and stability of the compound. A more reactive nucleophile is associated with a lower electrophilicity index (ω), while a strong electrophile has a high value of ω. scielo.org.mx

Table 1: Examples of Quantum Chemical Descriptors Calculated via DFT (Note: The following data is illustrative for a generic organic compound and demonstrates the types of descriptors relevant to quinazoline research)

| Descriptor | Symbol | Description | Example Value (in Ethanol) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating ability of a molecule. | -6.45 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting ability of a molecule. | -1.78 eV |

| Energy Gap | ΔE | The difference between LUMO and HOMO; relates to chemical reactivity and stability. | 4.67 eV |

| Electronegativity | χ | The ability of an atom to attract shared electrons. | 4.11 eV |

| Chemical Hardness | η | Measures resistance to change in electron distribution. | 2.33 eV |

| Electrophilicity Index | ω | A global reactivity index that measures the energy stabilization when the system acquires additional electronic charge. | 3.62 eV |

Data adapted from a study on a heterocyclic compound, demonstrating typical quantum chemical descriptors. scielo.org.mx

De Novo Drug Design and Virtual Screening Approaches

When a biological target is known, computational chemists can employ powerful strategies like virtual screening and de novo design to identify or create novel ligands. nih.govwikipedia.org These approaches explore vast chemical spaces to find compounds with high predicted affinity and selectivity for the target.

Virtual Screening (VS) is a computational technique used to search large libraries of small molecules to identify structures that are most likely to bind to a drug target. wikipedia.org For the quinazoline scaffold, VS has been successfully applied to identify potent inhibitors for various targets. In one study, a library of 1,000 quinazoline derivatives was screened against the Epidermal Growth Factor Receptor (EGFR) kinase domain. researchgate.net This process, which included filtering based on drug-likeness (Lipinski's rule) and ADME/toxicity profiles, narrowed the field to a few top candidates for further investigation with molecular dynamics. researchgate.net In another example, a collaborative virtual screening effort expanded the structure-activity relationship around a hit compound, leading to a "scaffold hop" to a promising 2-aryl-4-aminoquinazoline series with efficacy against Trypanosoma cruzi. lshtm.ac.uk

Table 2: Examples of Virtual Screening Studies on Quinazoline Derivatives

| Target | Screening Method | Library Size | Key Findings | Reference |

| EGFR Kinase Domain | Structure-based VS, Molecular Docking | 1,000 derivatives | Identified 7 compounds with better binding scores than the control drug, dacomitinib. | researchgate.net |

| M. tuberculosis DNA Gyrase B | Consensus scoring (LeDock, AutoDock Vina) | 20,098 natural products | Identified a pyrrolo[1,2-a]quinazoline derivative and an optimized analog with improved binding energy. | nih.gov |

| Trypanosoma cruzi | Phenotypic VS on proprietary libraries | >316 compounds | Led to a scaffold hop to a 2-aryl-4-aminoquinazoline series with in vivo efficacy. | lshtm.ac.uk |

De Novo Drug Design is a complementary approach that computationally "builds" novel molecules from scratch, often piece by piece, within the constraints of a target's binding site. nih.gov This method aims to generate entirely new chemical entities with ideal properties, rather than simply screening existing ones. researchgate.net Modern de novo design is increasingly driven by artificial intelligence, using generative algorithms like recurrent neural networks (RNNs) to create novel molecular structures. frontiersin.org A significant challenge in de novo design is ensuring the synthetic accessibility of the generated molecules, a problem that newer algorithms are beginning to address. nih.govfujitsu.com

Advanced Theoretical Mechanistic Investigations (e.g., Quantum Chemical Calculations for Electronic Structure)

To gain a fundamental understanding of a molecule's properties and reaction mechanisms, researchers turn to advanced theoretical methods, primarily quantum chemical calculations. researchgate.netresearchgate.net These first-principles calculations solve numerical approximations of the Schrödinger equation to describe the electronic structure of a system. ornl.govresearchoutreach.org

Methods like Density Functional Theory (DFT) are widely used to investigate the electronic structure of molecules, providing insights into the distribution of electron density and the nature of chemical bonds. nih.govresearchgate.net For example, a combined experimental and DFT study on a metal-salen complex allowed researchers to determine the redistribution of valence electron density between atoms upon complexation. researchgate.net Such analyses are critical for understanding how a ligand like this compound would interact with a metallic cofactor in an enzyme or a receptor binding site.

These calculations can elucidate the geometry, stability, and reactivity of different molecular conformations. nih.gov They are also used to model reaction pathways and transition states, which is essential for understanding enzyme inhibition mechanisms. By calculating the energies of frontier molecular orbitals (HOMO and LUMO), chemists can predict a molecule's reactivity and electronic transitions. scielo.org.mx For complex systems, advanced frameworks like the frozen natural orbital (FNO) based method of increments are being developed to make these computationally expensive calculations more scalable and feasible. arxiv.org Furthermore, molecular docking simulations, a less computationally intensive method, can be used to predict the binding conformations of quinazoline derivatives within a target's active site, explaining their mechanism of action at a molecular level. researchgate.netnih.gov

Future Directions and Emerging Research Areas for N Quinazolin 2 Ylguanidine

Crafting Superior Molecules: The Quest for Novel N''-Quinazolin-2-ylguanidine Scaffolds